An In-depth Technical Guide to p-Bromophenyl β-D-glucopyranoside: Properties, Synthesis, and Applications
An In-depth Technical Guide to p-Bromophenyl β-D-glucopyranoside: Properties, Synthesis, and Applications
Introduction
p-Bromophenyl β-D-glucopyranoside is a synthetic aryl glycoside of significant interest in the fields of biochemistry and carbohydrate chemistry. As a derivative of D-glucose, where the anomeric hydroxyl group is replaced by a p-bromophenoxy group, it serves as a valuable tool for researchers studying glycoside hydrolase enzymes, particularly β-glucosidases. The presence of the bromo-substituted phenyl aglycone provides specific physicochemical properties that are useful for both enzymatic assays and as a versatile intermediate in chemical synthesis. This guide provides an in-depth exploration of its core properties, a detailed methodology for its synthesis, and a comprehensive overview of its primary applications for researchers, scientists, and professionals in drug development.
I. Core Physicochemical & Structural Properties
The fundamental characteristics of a chemical compound dictate its behavior and utility in experimental settings. Understanding these properties is paramount for its effective application, storage, and handling.
Structural Information
p-Bromophenyl β-D-glucopyranoside consists of a D-glucopyranose ring linked via a β-glycosidic bond to a p-bromophenol moiety. The β-configuration at the anomeric carbon (C-1) is crucial for its recognition by β-glucosidase enzymes.
Chemical Structure: (An image of the chemical structure of p-Bromophenyl beta-D-glucopyranoside would be placed here in a full document)
Physicochemical Data
The properties of p-Bromophenyl β-D-glucopyranoside are summarized in the table below. It is important to note that while some data is reported for this specific compound, other values are extrapolated from closely related aryl glucosides due to limited availability in the literature.
| Property | Value | Source / Notes |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(4-bromophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | IUPAC Nomenclature |
| CAS Number | 30572-42-0 | |
| Molecular Formula | C₁₂H₁₅BrO₆ | |
| Molecular Weight | 335.15 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | General observation for aryl glycosides |
| Melting Point | Data not consistently available. Similar aryl glucosides melt in the 160-175 °C range. For example, p-Nitrophenyl β-D-glucopyranoside melts at 166-167 °C.[1] | Analogue Data |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and DMSO. Insoluble in non-polar solvents like ether.[1] | General solubility for this class |
| Specific Rotation [α]D | Data not consistently available. Phenyl β-D-glucopyranoside is levorotatory.[2] The value is influenced by the aglycone's electronic properties.[2] | Analogue Data |
| Purity | Typically ≥97% |
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the glucopyranose ring protons between δ 3.0-5.0 ppm. The anomeric proton (H-1) would appear as a doublet around δ 4.8-5.2 ppm with a coupling constant (J) of ~7-8 Hz, confirming the β-configuration. The aromatic protons of the p-bromophenyl group would appear as two doublets (an AA'BB' system) in the aromatic region, typically between δ 7.0-7.6 ppm. The hydroxyl protons on the sugar ring would appear as exchangeable broad signals.
-
¹³C NMR (DMSO-d₆): The carbon spectrum would show six signals for the glucopyranose ring, with the anomeric carbon (C-1) resonating around δ 100-104 ppm. The remaining sugar carbons (C-2 to C-6) would appear between δ 60-80 ppm. The p-bromophenyl group would exhibit four distinct signals in the aromatic region (δ 115-160 ppm), including the carbon bearing the bromine atom (C-Br) and the carbon attached to the glycosidic oxygen (C-O).
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3100-2800 cm⁻¹. Aromatic C=C stretching bands would appear around 1600-1450 cm⁻¹. Strong C-O stretching vibrations from the glycosidic bond and the alcohols would be prominent in the 1200-1000 cm⁻¹ region. The C-Br stretch would appear at lower frequencies, typically in the 600-500 cm⁻¹ range.
II. Synthesis and Purification
The synthesis of aryl β-D-glucosides is a well-established process in carbohydrate chemistry. The most common and reliable method is a two-step sequence involving the Koenigs-Knorr glycosylation followed by a Zemplén deacetylation.
Scientific Rationale
The Koenigs-Knorr reaction is a cornerstone of glycosidic bond formation.[3] It involves the reaction of a glycosyl halide with an alcohol. For the synthesis of a β-glucoside, the key is to use a starting material with a "participating" protecting group at the C-2 position, such as an acetyl group. This group provides anchimeric assistance, attacking the anomeric center from the back face as the halide leaves, forming a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the alcohol (p-bromophenol) can only occur from the opposite (top) face, leading exclusively to the formation of the desired 1,2-trans-glycosidic bond, which in the case of glucose, is the β-anomer.[3]
Following glycosylation, the acetyl protecting groups on the sugar must be removed. The Zemplén deacetylation is the standard method for this transformation.[4] It is a transesterification reaction catalyzed by a catalytic amount of sodium methoxide in methanol. This method is highly efficient and clean, proceeding under mild, basic conditions that do not cleave the newly formed acid-labile glycosidic bond.[4][5]
Synthesis Workflow
Caption: Workflow for the synthesis of p-Bromophenyl β-D-glucopyranoside.
Experimental Protocol
Step 1: Synthesis of p-Bromophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve p-bromophenol (1.0 eq) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose, 1.1 eq) in a suitable anhydrous solvent such as acetone or dichloromethane.
-
Addition of Promoter: Add a promoter such as silver carbonate (Ag₂CO₃, 1.5 eq) or a phase-transfer catalyst system (e.g., aqueous NaOH with tetrabutylammonium bromide in dichloromethane). The use of heavy metal salts like silver or mercury is traditional, but phase-transfer catalysis offers a more modern, less toxic alternative.[3]
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 2:1 v/v). The product will have a higher Rf than the polar p-bromophenol starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts (if used). Wash the filter cake with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with 1 M NaOH solution (to remove unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude acetylated product. This product can be purified further by recrystallization from ethanol or by silica gel column chromatography.
Step 2: Synthesis of p-Bromophenyl β-D-glucopyranoside (Zemplén Deacetylation) [4]
-
Reaction Setup: Dissolve the purified p-bromophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Cool the solution in an ice bath. Add a catalytic amount of freshly prepared sodium methoxide solution in methanol (e.g., 0.1 eq of a 0.5 M solution) dropwise.
-
Reaction: Stir the reaction at room temperature and monitor by TLC (e.g., ethyl acetate/methanol, 9:1 v/v). The reaction is typically complete within 1-2 hours. The product will be much more polar (lower Rf) than the starting material.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form) until the pH is neutral (~7). The rationale here is to remove the sodium ions without introducing water, which would complicate the work-up.
-
Isolation: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure.
-
Purification: The resulting solid is often pure enough for many applications. If necessary, it can be further purified by recrystallization from a suitable solvent system like methanol/diethyl ether or water to yield the final product as a white crystalline solid.
III. Applications in Scientific Research
The primary utility of p-bromophenyl β-D-glucopyranoside lies in its function as a substrate for β-glucosidases.
Substrate for β-Glucosidase Activity Assays
β-Glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of the β-glycosidic bond at the non-reducing end of glycosides and oligosaccharides, releasing glucose.[6][7] They are ubiquitous in nature and play critical roles in processes ranging from cellulose degradation in microbes to the activation of plant defense compounds.[7][8]
Mechanism of Action & Detection
The enzymatic hydrolysis of p-bromophenyl β-D-glucopyranoside yields D-glucose and p-bromophenol. While not chromogenic like its well-known counterpart, p-nitrophenol (released from pNPG), p-bromophenol can be readily quantified using several methods:
-
HPLC Analysis: The most direct method is to monitor the increase in p-bromophenol concentration or the decrease in substrate concentration over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically around 225 nm).
-
Spectrophotometric Analysis (Post-Reaction Derivatization): p-Bromophenol can be derivatized post-reaction to produce a colored compound, though this is less common than direct detection.
-
Coupled Enzyme Assays: The release of glucose can be quantified using a coupled enzyme assay, such as the glucose oxidase-peroxidase (GOPOD) method, which results in a colored product that can be measured spectrophotometrically.
Sources
- 1. 4-Nitrophenyl-beta-D-glucopyranoside, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review [mdpi.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
